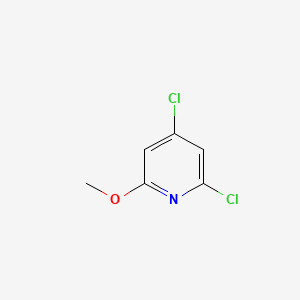

2,4-Dichloro-6-methoxypyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-Dichloro-6-methoxypyridine is an organic compound . It is used as an important raw material and intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .

Synthesis Analysis

The synthesis of 2,4-Dichloro-6-methoxypyridine can be achieved by a two-step process from 2-chloro-4-methoxypyridine N-oxide or in one step from 2,6-dichloro-4-nitropyridine .

Molecular Structure Analysis

The molecular formula of 2,4-Dichloro-6-methoxypyridine is C6H5Cl2NO . It has an average mass of 178.02 Da and a monoisotopic mass of 160.979904 Da .

Physical And Chemical Properties Analysis

2,4-Dichloro-6-methoxypyridine is a solid at room temperature . It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It has a lipophilicity Log Po/w (iLOGP) of 2.01 .

Aplicaciones Científicas De Investigación

Application 1: Synthesis of Pyrimidine Derivatives

- Summary of the Application : 2,4-Dichloro-6-methoxypyridine is used in the synthesis of new pyrimidine derivatives. Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .

- Methods of Application : The synthesis involves the use of organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .

- Results or Outcomes : The reaction of 7 with N,N-dimethylethylenediamine afforded 8 exclusively. The introduction of a new hydrophobic side chain using organolithium reagents and the reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .

Application 2: Synthesis of Trifluoromethylpyridines

- Summary of the Application : Trifluoromethylpyridine (TFMP) and its derivatives, synthesized from 2,4-Dichloro-6-methoxypyridine, are used in the agrochemical and pharmaceutical industries .

- Methods of Application : The synthesis involves the use of vapor-phase reaction .

- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Application 3: Synthesis of (±)-Pumiliotoxin C and (±)-Lasubine II

- Summary of the Application : 4-Methoxypyridine, which can be derived from 2,4-Dichloro-6-methoxypyridine, is used as a starting reagent for the stereocontrolled synthesis of (±)-pumiliotoxin C and (±)-lasubine II .

- Methods of Application : The synthesis involves the use of stereocontrolled reactions .

- Results or Outcomes : The synthesis of (±)-pumiliotoxin C and (±)-lasubine II was successfully achieved .

Application 4: Construction of Dihyropyridin-4-Ones

- Summary of the Application : 4-Methoxypyridine, which can be derived from 2,4-Dichloro-6-methoxypyridine, is used in an efficient construction of dihyropyridin-4-ones, which serves as potential ligands for neuronal nicotinic acetycholine receptors .

- Methods of Application : The synthesis involves the use of efficient construction methods .

- Results or Outcomes : The construction of dihyropyridin-4-ones was successfully achieved .

Application 5: Synthesis of (±)-Pumiliotoxin C and (±)-Lasubine II

- Summary of the Application : 4-Methoxypyridine, which can be derived from 2,4-Dichloro-6-methoxypyridine, is used as a starting reagent for the stereocontrolled synthesis of (±)-pumiliotoxin C and (±)-lasubine II .

- Methods of Application : The synthesis involves the use of stereocontrolled reactions .

- Results or Outcomes : The synthesis of (±)-pumiliotoxin C and (±)-lasubine II was successfully achieved .

Application 6: Construction of Dihyropyridin-4-Ones

- Summary of the Application : 4-Methoxypyridine, which can be derived from 2,4-Dichloro-6-methoxypyridine, is used in an efficient construction of dihyropyridin-4-ones, which serves as potential ligands for neuronal nicotinic acetycholine receptors .

- Methods of Application : The synthesis involves the use of efficient construction methods .

- Results or Outcomes : The construction of dihyropyridin-4-ones was successfully achieved .

Safety And Hazards

Propiedades

IUPAC Name |

2,4-dichloro-6-methoxypyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c1-10-6-3-4(7)2-5(8)9-6/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHWHMXYTPKDBSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20733267 |

Source

|

| Record name | 2,4-Dichloro-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-6-methoxypyridine | |

CAS RN |

1227572-43-1 |

Source

|

| Record name | 2,4-Dichloro-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile](/img/structure/B567822.png)

![4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B567826.png)